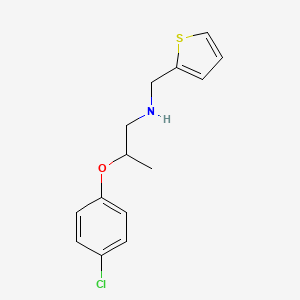

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine

Description

Overview of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine as a Research Subject

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine stands as a notable synthetic compound within the chemical research community, distinguished by its complex molecular structure that incorporates both aromatic and heterocyclic elements. The compound, bearing the Chemical Abstracts Service registry number 1040687-11-3, possesses a molecular formula of C14H16ClNOS and exhibits a molecular weight of 281.81 daltons. The structural architecture of this compound features a propanamine backbone substituted with a 4-chlorophenoxy group and a 2-thienylmethyl moiety, creating a unique combination of functional groups that has attracted scientific attention for its potential research applications.

The compound's structural complexity arises from the integration of three distinct chemical domains: the chlorinated phenoxy system, the thiophene heterocycle, and the aliphatic amine linker. This molecular design represents an intersection of multiple chemical motifs commonly found in bioactive compounds and synthetic intermediates. The presence of the 4-chlorophenoxy group introduces electron-withdrawing characteristics through the chlorine substituent, while the thiophene ring contributes heterocyclic properties with sulfur-containing aromatic character. The propanamine chain serves as a flexible linker, providing conformational freedom and potential for hydrogen bonding interactions.

Research interest in this compound stems from its relationship to broader families of phenoxy-substituted amines and thiophene-containing molecules, both of which have demonstrated significance in medicinal chemistry and materials science applications. The compound's structure incorporates elements commonly found in pharmaceutical intermediates and research chemicals, making it a valuable subject for synthetic methodology development and structure-activity relationship studies. Current research focuses on understanding its chemical behavior, synthetic accessibility, and potential utility as a building block for more complex molecular architectures.

Historical Context and Discovery

The development of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine emerges from a rich historical foundation of phenoxy compound research that spans several decades of organic chemistry advancement. The phenoxy class of compounds, exemplified by simpler analogs such as 2-(4-chlorophenoxy)propionic acid, has been extensively studied since the mid-20th century, with researchers initially investigating these structures for their potential as herbicidal agents and subsequently expanding into broader pharmaceutical applications. The systematic exploration of chlorophenoxy derivatives has provided fundamental insights into the effects of halogen substitution on molecular properties and biological activity.

The incorporation of thiophene moieties into pharmaceutical and research compounds represents a more recent development in synthetic chemistry, with thiophene-containing structures gaining prominence in the late 20th century as researchers recognized the unique electronic properties and metabolic stability offered by sulfur-containing heterocycles. The synthesis of thiophene-substituted amines has been facilitated by advances in heterocyclic chemistry, including the development of efficient methods for thiophene functionalization and the preparation of thiophene-containing building blocks. These methodological advances have enabled the creation of increasingly complex molecules incorporating multiple thiophene units and diverse substitution patterns.

The specific combination of chlorophenoxy and thienylmethyl groups in a single molecular framework represents a convergence of these two research areas, reflecting the modern trend toward creating hybrid molecules that incorporate multiple pharmacophores or functional elements. The compound's development can be traced to systematic efforts in combinatorial chemistry and diversity-oriented synthesis, where researchers seek to create libraries of compounds with varied structural features for biological screening and chemical property evaluation. The availability of this compound through multiple chemical suppliers indicates its recognition as a valuable research tool within the synthetic chemistry community.

Rationale for Academic Investigation

The academic investigation of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is justified by several compelling scientific rationales that address fundamental questions in organic chemistry, materials science, and pharmaceutical research. The compound's unique structural features provide an excellent platform for studying the electronic and steric effects of combined aromatic and heterocyclic systems, particularly the interplay between electron-withdrawing chlorine substitution and electron-rich thiophene rings. This molecular design allows researchers to investigate how different electronic environments within a single molecule influence overall chemical reactivity, physical properties, and potential biological activity.

From a synthetic chemistry perspective, the compound serves as a valuable model system for developing and optimizing synthetic methodologies for constructing complex amine-containing molecules. The presence of multiple functional groups within the structure provides opportunities for selective chemical modifications, protecting group strategies, and multi-step synthetic transformations. Researchers can utilize this compound to explore regioselective reactions, investigate the compatibility of different functional groups under various reaction conditions, and develop new synthetic routes to related structures. The compound's availability from commercial sources facilitates comparative studies and enables researchers to focus on methodology development rather than initial synthesis.

The structural similarity of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine to known bioactive compounds provides additional justification for academic investigation, particularly in the context of structure-activity relationship studies and pharmaceutical research. The compound's molecular architecture incorporates elements commonly found in kinase inhibitors, receptor modulators, and other therapeutic agents, making it a relevant subject for investigating the molecular basis of biological activity. Researchers can use this compound as a starting point for developing analogs with modified properties, exploring the effects of structural variations on biological activity, and understanding the molecular mechanisms underlying compound-target interactions.

Scope and Structure of the Review

This comprehensive review article examines 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine from multiple scientific perspectives, providing detailed analysis of its chemical properties, synthetic accessibility, and research applications while maintaining strict focus on the academic and research aspects of this compound. The review systematically addresses the fundamental chemical characteristics of the compound, including its molecular structure, physicochemical properties, and spectroscopic identification parameters. Particular attention is given to the compound's position within the broader context of phenoxy-substituted amines and thiophene-containing molecules, establishing its relevance to ongoing research in synthetic organic chemistry.

The structural analysis presented in this review incorporates data from multiple authoritative chemical databases and supplier specifications, ensuring accuracy and comprehensiveness in the presentation of molecular parameters. Detailed examination of the compound's Chemical Abstracts Service registry information, molecular descriptors, and structural identifiers provides researchers with essential reference data for their investigations. The review also addresses the compound's classification within chemical taxonomy systems and its relationship to structurally related compounds, facilitating comparative studies and analog design efforts.

Table 1: Fundamental Molecular Properties of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNOS/c1-11(9-16-10-14-3-2-8-18-14)17-13-6-4-12(15)5-7-13/h2-8,11,16H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJJDBPSWJVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CS1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

Thienylmethylation: The next step involves the introduction of the thienylmethyl group. This can be achieved through a nucleophilic substitution reaction where the thienylmethyl halide reacts with the chlorophenoxy intermediate.

Amination: The final step involves the introduction of the propanamine group. This can be achieved through a reductive amination reaction where the intermediate is reacted with an amine source under reducing conditions.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides, nitriles, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Overview

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is an organic compound with significant potential across various scientific fields. Its unique structure, characterized by a chlorophenoxy group and a thienylmethyl group attached to a propanamine backbone, allows for diverse applications in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing novel compounds.

Biology

- Enzyme Inhibition Studies : The compound can be utilized in research focused on enzyme inhibition. Its interaction with specific enzymes can help elucidate mechanisms of action and the development of inhibitors that may have therapeutic implications.

- Receptor Binding Studies : Investigating how this compound binds to biological receptors can provide insights into its potential pharmacological effects and lead to the discovery of new drug candidates.

Medicine

- Therapeutic Applications : Preliminary studies suggest that 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine may possess therapeutic properties, potentially aiding in the development of new medications. Its unique structure may allow it to interact with biological targets effectively, leading to innovative treatments for various conditions.

Industry

- Production of Specialty Chemicals : The compound can be employed in the production of specialty chemicals used in various industrial applications. Its chemical properties make it suitable for creating materials with specific functionalities needed in different sectors.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenoxy/Aromatic Substituents

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclobutyl-1-(4-fluorophenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine

- Key Differences : Replaces the propanamine backbone with a thiazole ring and includes additional substituents (methoxy, cyclobutyl, fluorophenyl).

2-(4-Chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide

- Key Differences : Substitutes the thienylmethyl group with a hydroxyindenylmethyl moiety and replaces the amine with an amide.

- Functional Impact : The amide group improves hydrolytic stability but reduces basicity, which may limit blood-brain barrier penetration compared to the tertiary amine in the target compound .

Analogues with Thienylmethyl/Propanamine Motifs

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

Chlorine-Containing Amine Derivatives

N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride

- Key Differences : Features a chlorobenzyl group and phenylpropanamine backbone.

- Functional Impact : The hydrochloride salt improves solubility, while the benzyl group may enhance aromatic stacking interactions in receptor binding .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Strategies: The target compound could be synthesized via alkylation of 2-(4-chlorophenoxy)-1-propanamine with 2-thienylmethyl halides, analogous to methods used for naphthyloxy derivatives .

- Pharmacological Potential: Thienylmethyl and chlorophenoxy groups are recurrent in CNS-active compounds (e.g., duloxetine), suggesting serotonin/norepinephrine modulation as a plausible mechanism .

- Physicochemical Properties: The tertiary amine and chlorophenoxy group likely confer moderate lipophilicity (logP ~3–4), balancing blood-brain barrier penetration and solubility .

Biological Activity

Overview

2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, an organic compound with the molecular formula C₁₄H₁₆ClNOS, has garnered attention in scientific research due to its potential biological activities. This compound features a chlorophenoxy group and a thienylmethyl group attached to a propanamine backbone, which contributes to its unique chemical properties and biological interactions.

The biological activity of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets involved can vary depending on the context of use, such as in pharmacological studies or enzyme inhibition assays.

Biological Activity Data

Research has indicated that this compound may exhibit diverse biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications.

- Receptor Binding : It may interact with various receptors, influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as an antifungal or antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited the release of β-amyloid peptides, which are implicated in Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders .

- Antimicrobial Testing : Experimental data indicated that this compound exhibited significant antimicrobial activity against certain bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

- Pharmacological Applications : Research has explored its use in developing drugs targeting specific pathways involved in metabolic disorders, showcasing its versatility as a pharmacological agent .

Comparative Analysis

To better understand the unique properties of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-ethanamine | Similar chlorophenoxy group | Moderate receptor binding |

| 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-butanamine | Extended alkyl chain | Enhanced enzyme inhibition |

| 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-pentanamine | Further extended alkyl chain | Variable antimicrobial efficacy |

Q & A

Basic: What are the recommended synthetic methodologies for 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine?

Answer:

The synthesis typically involves multi-step reactions. A validated approach includes:

- Step 1: Formation of the 4-chlorophenoxy moiety via nucleophilic substitution between 4-chlorophenol and a halogenated propanamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2: Thienylmethylation using 2-thienylmethyl chloride or bromide in the presence of a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane (DCM).

- Characterization: Use ¹H/¹³C NMR (e.g., δ ~4.2 ppm for the thienylmethyl group), FT-IR (C-O-C stretch at ~1250 cm⁻¹), and LC-MS (m/z ~295 [M+H]⁺) for purity confirmation .

Basic: How is the structural configuration of this compound confirmed experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond geometries. For derivatives of this compound:

- Crystallization: Grow crystals in ethanol/water mixtures at 4°C.

- Data Analysis: Refinement software (e.g., SHELXL) confirms bond lengths (e.g., C-O bond ~1.36 Å) and dihedral angles between the chlorophenoxy and thienylmethyl groups.

- Complementary Methods: 2D NMR (COSY, HSQC) validates proton-proton coupling and carbon assignments .

Advanced: What pharmacological targets are associated with this compound, and how are in vitro assays designed?

Answer:

Patent data suggests activity as an ATF4 inhibitor for cancer therapy. Key experimental designs include:

- Target Validation: siRNA knockdown of ATF4 in cancer cell lines (e.g., HCT-116) to assess dependency.

- Dose-Response Assays: Treat cells with 0.1–100 µM compound and measure viability (MTT assay) and apoptosis markers (caspase-3/7 activation).

- Mechanistic Studies: Western blotting for ATF4 downstream proteins (e.g., CHOP) under endoplasmic reticulum stress .

Advanced: How can conflicting data on synthetic yields be resolved?

Answer:

Discrepancies in yields (e.g., 75% vs. 85%) may arise from:

- Reagent Purity: Use HPLC-grade solvents and anhydrous conditions to minimize side reactions.

- Optimization: Design a fractional factorial experiment varying temperature, solvent (DMF vs. THF), and catalyst (e.g., KI vs. NaI).

- Analytical Rigor: Quantify intermediates via qNMR or internal standards to track losses .

Advanced: How to address contradictions in reported bioactivity across studies?

Answer:

Conflicting bioactivity data (e.g., IC₅₀ variability) require:

- Standardization: Use identical cell lines (e.g., NCI-60 panel) and assay protocols (e.g., ATP-lite endpoints).

- Metabolic Stability Testing: Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific effects.

- Structural Analogues: Synthesize and test derivatives to isolate pharmacophore contributions .

Advanced: What stereochemical considerations are critical for optimizing activity?

Answer:

The thienylmethyl group’s orientation impacts target binding. Methods include:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Stereochemical Analysis: Compare circular dichroism (CD) spectra or SC-XRD data of active vs. inactive isomers.

- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict enantiomer binding affinities to ATF4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.